molecular formula C16H12ClN5O2 B8687057 4-chloro-N-(2-methyl-5-nitrophenyl)-6-pyridin-3-ylpyrimidin-2-amine

4-chloro-N-(2-methyl-5-nitrophenyl)-6-pyridin-3-ylpyrimidin-2-amine

Cat. No. B8687057
M. Wt: 341.75 g/mol
InChI Key: DZVVYGFPLFAFED-UHFFFAOYSA-N
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Patent
US08168787B2

Procedure details

Under inert atmosphere, 27 g 6-hydroxy-N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine amine in 125 mL phosphorous oxychloride is suspended, and 11.5 g potassium carbonate is added portionwise. The mixture is heated to 50° C. for 6 hours under stirring. At the end of the reaction, the suspension is concentrated to residue, it is diluted with water, cooled, and the precipitate is filtrated. Upon drying, 26.6 g of product with HPLC purity of 80% (A %) is achieved, identified through LC-MS and 1H-NMR. Such raw product also contains a by-product, in an amount of about 15% (A %) which, during the following reduction reaction, still yields the desired product (4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine). The raw material, therefore, is employed as is in the example 13.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=2[CH3:18])[N:5]=[C:4]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].P(Cl)(Cl)([Cl:33])=O>>[Cl:33][C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=2[CH3:18])[N:5]=[C:4]([C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
OC1=CC(=NC(=N1)NC1=C(C=CC(=C1)[N+](=O)[O-])C)C=1C=NC=CC1
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the suspension is concentrated to residue, it
ADDITION
Type
ADDITION
Details
is diluted with water
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitate is filtrated
CUSTOM
Type
CUSTOM
Details
Upon drying
CUSTOM
Type
CUSTOM
Details
in an amount of about 15% (A %) which, during the following reduction reaction

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)NC1=C(C=CC(=C1)[N+](=O)[O-])C)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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